6-Sulfanylbenzo[de]isoquinoline-1,3-dione
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Overview
Description
6-Sulfanylbenzo[de]isoquinoline-1,3-dione is a heterocyclic compound that features a sulfanyl group attached to a benzo[de]isoquinoline-1,3-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-sulfanylbenzo[de]isoquinoline-1,3-dione typically involves the introduction of a sulfanyl group into the benzo[de]isoquinoline-1,3-dione framework. One common method is the nucleophilic substitution reaction where a suitable thiol reacts with a halogenated benzo[de]isoquinoline-1,3-dione precursor. For example, the reaction of 6-bromobenzo[de]isoquinoline-1,3-dione with thiourea under basic conditions can yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
6-Sulfanylbenzo[de]isoquinoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the benzo[de]isoquinoline core or the sulfanyl group.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the sulfanyl group under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzo[de]isoquinoline derivatives.
Substitution: Various functionalized benzo[de]isoquin
Properties
CAS No. |
781-18-0 |
---|---|
Molecular Formula |
C12H7NO2S |
Molecular Weight |
229.26 g/mol |
IUPAC Name |
6-sulfanylbenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C12H7NO2S/c14-11-7-3-1-2-6-9(16)5-4-8(10(6)7)12(15)13-11/h1-5,16H,(H,13,14,15) |
InChI Key |
LDZKHMPZEWJCSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)NC3=O)S |
Origin of Product |
United States |
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